Arachidonic acid
Overview
Description
Arachidonic acid is a polyunsaturated omega-6 fatty acid with the chemical formula C20H32O2. It is a carboxylic acid with a 20-carbon chain and four cis-double bonds. This compound is a crucial component of cell membranes and serves as a precursor in the biosynthesis of various bioactive lipid mediators, including prostaglandins, thromboxanes, and leukotrienes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arachidonic acid can be synthesized from linoleic acid through a series of desaturation and elongation reactions. The process involves the conversion of linoleic acid to gamma-linolenic acid, followed by further desaturation and elongation to form dihomo-gamma-linolenic acid and finally this compound .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. For example, the filamentous fungus Mortierella alpina can be used to produce this compound by incubating it aerobically on a medium made from potato paste and dextrose at 20°C for 20 days . This method yields a high concentration of this compound.
Chemical Reactions Analysis
Types of Reactions: Arachidonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is primarily involved in the formation of eicosanoids through enzymatic pathways such as cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways .
Common Reagents and Conditions:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the double bonds or the carboxyl group under appropriate conditions.
Major Products: The major products formed from these reactions include prostaglandins (e.g., PGE2, PGD2), thromboxanes (e.g., TXA2), and leukotrienes (e.g., LTB4) .
Scientific Research Applications
Arachidonic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive lipids.
Biology: this compound plays a crucial role in cell signaling and membrane fluidity.
Medicine: It is involved in inflammatory responses and is a target for anti-inflammatory drugs.
Industry: this compound is used in the production of dietary supplements and pharmaceuticals.
Mechanism of Action
Arachidonic acid exerts its effects through its conversion to eicosanoids, which act as signaling molecules. The primary molecular targets include cyclooxygenase and lipoxygenase enzymes, which convert this compound into prostaglandins, thromboxanes, and leukotrienes . These eicosanoids then interact with specific receptors on cell surfaces, initiating various intracellular signaling pathways, including cyclic adenosine monophosphate (cAMP) and calcium ion (Ca2+)-induced cascades .
Comparison with Similar Compounds
Linoleic Acid: A precursor to arachidonic acid, it is an essential fatty acid with two double bonds.
Gamma-Linolenic Acid: An intermediate in the biosynthesis of this compound.
Eicosapentaenoic Acid (EPA): An omega-3 fatty acid with five double bonds, involved in anti-inflammatory processes.
Uniqueness: this compound is unique due to its role as a precursor to a wide range of bioactive lipid mediators involved in inflammation and cell signaling. Unlike omega-3 fatty acids like eicosapentaenoic acid, which are generally anti-inflammatory, this compound-derived eicosanoids can have both pro-inflammatory and anti-inflammatory effects depending on the context .
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXBAPSDXZZRGB-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040420 | |
Record name | Arachidonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index], Liquid | |
Record name | Arachidonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11958 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Arachidonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001043 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000015 [mmHg] | |
Record name | Arachidonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11958 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
506-32-1, 93444-49-6 | |
Record name | Arachidonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=506-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Arachidonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,8,11,14-Eicosatetraenoic acid, labeled with carbon-14, (all-Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093444496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arachidonic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04557 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Arachidonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Icosa-5,8,11,14-tetraenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.304 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ARACHIDONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27YG812J1I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Arachidonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001043 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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